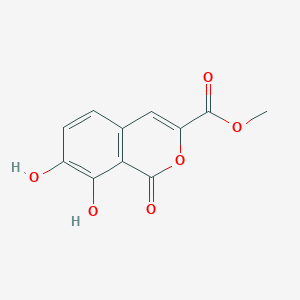
Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety and are known for their diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, followed by methylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Chromone: A parent compound of chromones with various biological activities.
Flavonoids: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 7 and 8, along with the carboxylate ester at position 3, contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
259229-40-8 |
|---|---|
Molecular Formula |
C11H8O6 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 7,8-dihydroxy-1-oxoisochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O6/c1-16-10(14)7-4-5-2-3-6(12)9(13)8(5)11(15)17-7/h2-4,12-13H,1H3 |
InChI Key |
GDLQUJQAWGQSBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C(C=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















